Methyl4-(2-methoxyphenyl)butanoate

Description

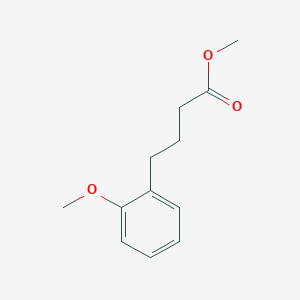

Methyl 4-(2-methoxyphenyl)butanoate is an ester derivative featuring a butanoate backbone substituted with a 2-methoxyphenyl group at the fourth carbon. Its molecular formula is inferred as C₁₂H₁₆O₃, comprising a methyl ester group and a methoxy-substituted aromatic ring. Esters like this are often explored for applications in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No. |

93108-08-8 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 4-(2-methoxyphenyl)butanoate |

InChI |

InChI=1S/C12H16O3/c1-14-11-8-4-3-6-10(11)7-5-9-12(13)15-2/h3-4,6,8H,5,7,9H2,1-2H3 |

InChI Key |

WUPSTABEXRRZGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methoxyphenyl)butanoate can be synthesized through esterification of 4-(2-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(2-methoxyphenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 4-(2-methoxyphenyl)butanoic acid and methanol under acidic or basic conditions.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-(2-methoxyphenyl)butanoic acid and methanol.

Reduction: 4-(2-methoxyphenyl)butanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) Methyl 4-(4-Methoxyphenyl)butanoate

- Structure : Differs in the methoxy group position (para vs. ortho on the phenyl ring).

- Impact : The para-substituted analog likely exhibits higher symmetry and reduced steric hindrance compared to the ortho-substituted target compound. This positional change influences electronic effects (e.g., resonance stabilization) and may alter solubility or reactivity .

b) Ethyl 4-(4-Methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)

- Structure: Features an ethyl ester, an additional 4-methoxyphenylamino group, and a methylene moiety.

- Impact: The ethyl ester increases molecular weight (C₁₉H₂₁NO₅ vs. The amino and methylene groups introduce sites for nucleophilic or electrophilic reactions, absent in the target compound .

c) 4-(4-Formyl-2-methoxyphenoxy)butanoate

- Structure: Contains a formyl group at the para position of the phenyl ring and a phenoxy linkage.

- Impact: The formyl group enhances electrophilicity, making this compound more reactive toward nucleophiles (e.g., in condensation reactions). The phenoxy bridge may decrease solubility in nonpolar solvents compared to the direct phenyl-butanoate linkage in the target compound .

Ester Group Variations

a) Ethyl 4-(2-Fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)

- Structure : Ethyl ester with a 2-fluorophenyl substituent.

- The ethyl ester may confer slower hydrolysis rates compared to methyl esters .

b) Methyl 4-Phenylbutanoate

Acid vs. Ester Forms: 4-(4-Methoxyphenyl)butyric Acid

- Structure : Carboxylic acid analog of the target compound.

- Impact : The free carboxylic acid group increases hydrophilicity and acidity (pKa ~4.5–5.0), making it more soluble in aqueous solutions than the ester. This form is prone to decarboxylation under acidic or thermal conditions, whereas the ester is more hydrolytically stable .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Functional Groups | Substituent Position | Notable Properties |

|---|---|---|---|---|

| Methyl 4-(2-methoxyphenyl)butanoate | C₁₂H₁₆O₃ | Methyl ester, 2-methoxyphenyl | Ortho | Moderate polarity, hydrolytically stable |

| 4-(4-Methoxyphenyl)butyric acid | C₁₁H₁₄O₃ | Carboxylic acid, 4-methoxyphenyl | Para | High aqueous solubility, acidic |

| Ethyl 4-(4-methoxyphenyl)-...butanoate | C₁₉H₂₁NO₅ | Ethyl ester, amino, methylene | Para | High molecular weight, reactive sites |

| 4-(4-Formyl-2-methoxyphenoxy)butanoate | C₁₂H₁₃O₅ | Formyl, phenoxy, methyl ester | Ortho, para | Electrophilic, lower solubility |

| Methyl 4-phenylbutanoate | C₁₁H₁₄O₂ | Methyl ester, phenyl | None | Low polarity, volatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.